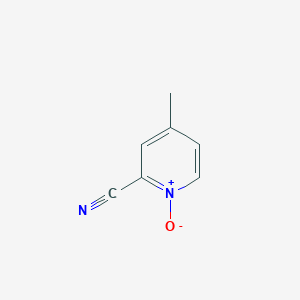![molecular formula [NH2(CH2)2NH2]:(G=9);dendriPAMAM(NH2)2048 B1169618 STARBURST (PAMAM) DENDRIMER, GENERATION 9,5 WT. per cent SOLUTION IM METHYL ALCOHOL CAS No. 163442-72-6](/img/new.no-structure.jpg)
STARBURST (PAMAM) DENDRIMER, GENERATION 9,5 WT. per cent SOLUTION IM METHYL ALCOHOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STARBURST (PAMAM) Dendrimer, Generation 9, 5 wt. % Solution in Methyl Alcohol: is a highly branched, tree-like macromolecule known for its unique dendritic structure. This compound belongs to the class of poly(amidoamine) dendrimers, which are synthesized through a stepwise, repetitive sequence of reactions. The Generation 9 dendrimer indicates the number of repetitive branching cycles, resulting in a highly complex and large molecular structure. The 5 wt. % solution in methyl alcohol refers to the concentration of the dendrimer in the solvent, making it suitable for various applications, particularly in biomedical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STARBURST (PAMAM) Dendrimer, Generation 9 involves a multi-step process:
Core Synthesis: The process begins with the creation of an ethylenediamine core.
Divergent Growth: The core undergoes a series of Michael addition reactions with methyl acrylate, followed by amidation with ethylenediamine. Each cycle of these reactions adds a new generation to the dendrimer.
Purification: After each generation, the product is purified to remove any unreacted monomers or by-products.
The reaction conditions typically involve controlled temperatures and pH levels to ensure the correct formation of the dendritic structure. Solvents like methanol or water are often used to facilitate the reactions.
Industrial Production Methods
Industrial production of STARBURST (PAMAM) Dendrimers involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Large-scale reactors are used to carry out the repetitive reaction cycles.
Quality Control: Each batch undergoes rigorous quality control to ensure consistency in molecular weight and structure.
Purification and Solvent Exchange: Industrial methods often include advanced purification techniques such as ultrafiltration and solvent exchange to achieve the desired concentration and purity.
Chemical Reactions Analysis
Types of Reactions
STARBURST (PAMAM) Dendrimers can undergo various chemical reactions, including:
Oxidation: The amine groups in the dendrimer can be oxidized to form amides or other functional groups.
Reduction: Reduction reactions can modify the surface functionalities of the dendrimer.
Substitution: The dendrimer can participate in substitution reactions where surface amine groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of amides, while substitution reactions can introduce a wide range of functional groups onto the dendrimer surface.
Scientific Research Applications
Chemistry
In chemistry, STARBURST (PAMAM) Dendrimers are used as catalysts and in the synthesis of complex molecules due to their high surface area and functional group density.
Biology
In biological research, these dendrimers are employed for gene delivery, as their structure allows for the encapsulation and protection of nucleic acids.
Medicine
Medically, STARBURST (PAMAM) Dendrimers are used in drug delivery systems. Their ability to encapsulate drugs and target specific cells makes them ideal for cancer therapy and antimicrobial treatments.
Industry
In industry, these dendrimers are used in the formulation of coatings, adhesives, and as additives in various materials to enhance properties like strength and durability.
Mechanism of Action
The mechanism by which STARBURST (PAMAM) Dendrimers exert their effects involves:
Encapsulation: The dendritic structure allows for the encapsulation of drugs or other molecules within its branches.
Targeting: Surface functional groups can be modified to target specific cells or tissues.
Release: The encapsulated molecules can be released in a controlled manner, often triggered by environmental conditions such as pH or temperature.
Comparison with Similar Compounds
Similar Compounds
Polypropyleneimine (PPI) Dendrimers: Similar in structure but with different core and branching units.
Polyether Dendrimers: Differ in the type of linkages and branching units.
Polyester Dendrimers: Made from ester linkages, offering different solubility and degradation properties.
Uniqueness
STARBURST (PAMAM) Dendrimers are unique due to their high degree of branching, which provides a large number of functional groups for modification. This makes them highly versatile for a wide range of applications compared to other dendrimers.
Properties
CAS No. |
163442-72-6 |
|---|---|
Molecular Formula |
[NH2(CH2)2NH2]:(G=9);dendriPAMAM(NH2)2048 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



